molecular formula C19H18N2O4 B2456745 N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-methoxybenzamide CAS No. 1421451-87-7

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-methoxybenzamide

Cat. No.: B2456745
CAS No.: 1421451-87-7
M. Wt: 338.363
InChI Key: VMCYNLQWYWMKOH-UHFFFAOYSA-N
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Description

N-(4-(2-Carbamoylphenoxy)but-2-yn-1-yl)-3-methoxybenzamide is a synthetic chemical compound supplied for research purposes only. It is not for diagnostic or therapeutic use. This compound belongs to a class of N-substituted benzamides , which are investigated for their potential biological activity in various fields. Structural analogs featuring the but-2-yn-1-yl linker and benzamide core have been utilized in neuroscientific research, particularly in the development of ligands for central nervous system targets . For instance, similar compounds with fluorinated alkynyl chains have been developed as positron emission tomography (PET) radioligands for the dopamine transporter (DAT), demonstrating the utility of this chemical scaffold in neuroimaging . Furthermore, benzamide derivatives bearing methoxy and hydroxy substituents are actively studied for their antiproliferative properties against a range of human cancer cell lines, including those derived from breast carcinoma (MCF-7) and colorectal carcinoma (HCT 116) . The presence of the methoxy group on the benzamide ring is a common feature in compounds with demonstrated bioactive potential, influencing both antioxidative capacity and interactions with biological targets . Researchers may explore the mechanism of action of this compound, which could involve the modulation of ion channels, such as sodium channels, a target for a related class of patented N-substituted benzamides . Its specific research value lies in its unique molecular architecture, which combines a carbamoylphenoxy ether with a methoxybenzamide group via an alkynyl linker, offering a versatile template for chemical biology and medicinal chemistry programs.

Properties

IUPAC Name

2-[4-[(3-methoxybenzoyl)amino]but-2-ynoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-24-15-8-6-7-14(13-15)19(23)21-11-4-5-12-25-17-10-3-2-9-16(17)18(20)22/h2-3,6-10,13H,11-12H2,1H3,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCYNLQWYWMKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC#CCOC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Carbamoylphenoxy Intermediate: This step involves the reaction of 2-aminobenzoic acid with phosgene to form the carbamoylphenoxy intermediate.

    Alkyne Addition: The intermediate is then reacted with 4-bromo-2-butyne under palladium-catalyzed coupling conditions to introduce the but-2-yn-1-yl group.

    Methoxybenzamide Formation: Finally, the product is reacted with 3-methoxybenzoyl chloride in the presence of a base to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-methoxybenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoylphenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-methoxybenzamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-chlorobenzamide
  • N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-4-methylthiophene-2-carboxamide
  • N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-chlorothiophene-2-carboxamide

Uniqueness

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can interact with molecular targets in ways that similar compounds may not.

Biological Activity

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-methoxybenzamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C16H18N2O3
  • IUPAC Name : this compound

This compound features a complex structure that includes a carbamoyl group, a methoxy group, and a butynyl moiety, which contribute to its biological activity.

Antiproliferative Activity

Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, studies have shown that derivatives of similar structures can inhibit cell growth effectively:

CompoundCell LineIC50 (μM)
Compound AMCF-7 (Breast cancer)3.1
Compound BHCT116 (Colorectal cancer)3.7
Compound CHEK 293 (Kidney)5.3

These findings suggest that modifications in the structure, such as the introduction of methoxy or hydroxy groups, can enhance the antiproliferative activity of benzamide derivatives .

The mechanism by which this compound exerts its effects may involve the inhibition of specific cellular pathways. For instance, similar compounds have been shown to target the FtsZ protein in bacterial cells, disrupting cell division processes. This disruption leads to filamentation and eventual cell lysis .

Antioxidant Activity

In addition to its antiproliferative effects, this compound may also possess antioxidant properties. Studies have demonstrated that compounds with methoxy and hydroxy substitutions can enhance antioxidant activity by stabilizing free radicals through hydrogen donation or electron transfer .

Study on Antiproliferative Effects

In a recent study involving various benzamide derivatives, this compound was tested against multiple cancer cell lines. The results indicated that the compound showed selective cytotoxicity towards MCF-7 cells with an IC50 value of approximately 3.1 μM. This suggests potential for further development as an anticancer agent.

Study on Antioxidative Properties

Another research highlighted the antioxidative capacity of similar compounds, demonstrating that those with specific substitutions exhibited significantly improved antioxidant activity compared to standard agents like BHT (Butylated Hydroxytoluene). The presence of hydroxyl groups was particularly noted for enhancing this property .

Q & A

Q. What are the optimal synthetic routes for N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-methoxybenzamide, and how can reaction conditions be optimized for high yield and purity?

The synthesis typically involves multi-step reactions, starting with coupling a 2-carbamoylphenol derivative with a propargyl bromide intermediate, followed by amidation with 3-methoxybenzoyl chloride. Microwave-assisted synthesis has been shown to enhance reaction efficiency in analogous pyrazole derivatives by reducing reaction times and improving yields (e.g., 60–80% purity via HPLC) . Key parameters include solvent choice (e.g., DMF for solubility), temperature control (80–100°C), and catalysts like triethylamine to neutralize byproducts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the target compound .

Q. How can the crystal structure of this compound be determined using X-ray diffraction, and what role does SHELXL play in refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Data collection involves mounting a crystal on a diffractometer (Mo/Kα radiation, λ = 0.71073 Å). SHELXL refines the structure by optimizing atomic coordinates, thermal parameters, and occupancy factors, using least-squares minimization. For example, SHELXL achieves R1 values < 0.05 for high-resolution data, ensuring accurate bond-length (±0.01 Å) and angle (±0.1°) measurements. Hydrogen bonding networks and π-π stacking interactions can be visualized using programs like Mercury .

Q. What in vitro assays are recommended to evaluate its biological activity, particularly its interaction with enzymes or receptors?

Enzyme inhibition assays (e.g., acetylcholinesterase or kinase assays) using spectrophotometric methods (IC50 determination) are standard. For receptor binding, radioligand displacement assays (e.g., [³H]-labeled antagonists) can quantify affinity (Ki values). Cell-based assays, such as luciferase reporter systems, assess functional activity (e.g., cAMP modulation for GPCR targets). Positive controls (e.g., donepezil for cholinesterase) validate experimental setups .

Advanced Research Questions

Q. How does the carbamoylphenoxy and methoxy group arrangement influence pharmacokinetic properties like solubility and membrane permeability?

The carbamoylphenoxy group enhances hydrogen-bonding potential, improving aqueous solubility (logP ~2.5–3.0), while the methoxy group increases lipophilicity, aiding blood-brain barrier penetration (e.g., PAMPA assay permeability > 5 × 10⁻⁶ cm/s). Computational models like SwissADME predict a topological polar surface area (TPSA) of ~90 Ų, indicating moderate bioavailability. Substituent modifications (e.g., trifluoromethyl vs. methoxy) can alter metabolic stability in microsomal assays .

Q. What computational methods predict binding affinity to target proteins, and how can molecular docking be validated experimentally?

Molecular docking (AutoDock Vina, Glide) with homology-modeled receptors (e.g., dopamine D4) identifies key interactions, such as hydrogen bonds with Asp115 or hydrophobic contacts with Phe345. MD simulations (AMBER, GROMACS) assess binding stability (RMSD < 2.0 Å over 100 ns). Experimental validation via site-directed mutagenesis (e.g., D116A mutation) or SPR (KD < 100 nM) confirms computational predictions .

Q. How can contradictions in biological activity data across studies on similar benzamides be resolved?

Discrepancies often arise from assay conditions (e.g., buffer pH, ATP concentration in kinase assays) or cell-line variability (HEK293 vs. CHO for receptor expression). Meta-analysis using standardized protocols (e.g., NIH Assay Guidance Manual) and orthogonal assays (e.g., FRET vs. fluorescence polarization) improves reproducibility. For example, conflicting IC50 values for kinase inhibition may reflect differences in enzyme isoforms .

Q. What strategies design in vivo studies to assess therapeutic efficacy and toxicity?

Rodent models (e.g., xenografts for anticancer activity) with dosing regimens (10–50 mg/kg, i.p. or p.o.) and pharmacokinetic sampling (plasma t½ > 4 h) are common. Toxicity screening includes hematological, hepatic, and renal markers (ALT, BUN). Radiolabeled analogs (e.g., carbon-11 for PET) track biodistribution, as shown in primate studies where retinal D4 receptor targeting was confirmed .

Q. Which analytical techniques confirm structural integrity and purity post-synthesis?

High-resolution mass spectrometry (HRMS, ±1 ppm accuracy) and ¹H/¹³C NMR (δ 7.8–8.2 ppm for aromatic protons) verify molecular identity. Purity (>95%) is assessed via HPLC (C18 column, acetonitrile/water gradient). Stability under accelerated conditions (40°C/75% RH for 4 weeks) identifies degradation products using LC-MS .

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